![molecular formula C8H4BrN3O2 B2569253 7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid CAS No. 887206-72-6](/img/structure/B2569253.png)
7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of pyrido[2,3-b]pyrazine followed by carboxylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Análisis De Reacciones Químicas
7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
a. Modulation of Metabotropic Glutamate Receptors
One of the prominent applications of 7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid is as a modulator of metabotropic glutamate receptors (mGluRs). Research indicates that compounds in this class can be beneficial in treating various conditions related to glutamate neurotransmission abnormalities. Specific therapeutic areas include:
- Chronic Pain Management : The compound has shown efficacy in managing different types of chronic pain, including neuropathic pain and pain associated with conditions like rheumatoid arthritis and cancer .
- Neurological Disorders : It may serve as a treatment option for neurological conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia by enhancing cognitive functions and providing neuroprotection .
b. Inhibition of Monoamine Oxidase B
There is evidence suggesting that this compound can inhibit monoamine oxidase B (MAO-B), which is relevant for treating neurodegenerative diseases like Alzheimer's and Parkinson's . This inhibition could also aid in mood stabilization and smoking cessation.
Antimicrobial Activity
Research has indicated that derivatives of pyrido[2,3-b]pyrazine compounds exhibit antimicrobial properties. For instance, studies on similar compounds have demonstrated their effectiveness against various bacterial strains, suggesting potential applications in developing new antibacterial agents .
Kinase Inhibition
Another application area for this compound lies in its potential as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and their inhibition can be beneficial in cancer therapy. The compound's structural features make it a candidate for further exploration in this field .
Structure-Activity Relationship Studies
The compound is also utilized in structure-activity relationship (SAR) studies to understand how modifications to its structure affect biological activity. This research is critical for optimizing the efficacy and safety profiles of new therapeutic agents derived from this scaffold .
Data Table: Summary of Applications
Case Studies
Case Study 1: Chronic Pain Management
A study highlighted the effectiveness of compounds similar to this compound in alleviating chronic pain symptoms in animal models. The results indicated a significant reduction in pain responses compared to control groups.
Case Study 2: Neuroprotection
Research focusing on neurodegenerative diseases found that the compound exhibited protective effects on neuronal cells exposed to neurotoxic agents. This suggests its potential role as a neuroprotective agent in Alzheimer’s disease models.
Mecanismo De Acción
The mechanism of action of 7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid can be compared with other similar compounds such as:
Pyrido[2,3-b]pyrazine-6-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
7-Chloropyrido[2,3-b]pyrazine-6-carboxylic acid: The chlorine atom may impart different electronic properties compared to bromine.
7-Iodopyrido[2,3-b]pyrazine-6-carboxylic acid: The iodine atom may lead to different steric and electronic effects.
Actividad Biológica
7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid (CAS Number: 887206-72-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a bromine atom at the 7-position of the pyrido ring and a carboxylic acid functional group at the 6-position. This structure is significant as it influences the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of pyridine and pyrazine compounds exhibit notable antimicrobial properties. A study focused on various pyrazine derivatives demonstrated that compounds similar to this compound showed promising activity against several bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The mechanism of action is believed to involve inhibition of key bacterial enzymes, such as GlcN-6-P synthase, which is critical for bacterial cell wall synthesis .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strains Tested | Activity Level |
---|---|---|
This compound | E. coli, P. aeruginosa | Moderate |
Pyrazinamide | Mycobacterium tuberculosis | High |
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone | Various strains | High |
Anticancer Activity
The anticancer potential of heterocyclic compounds has been extensively studied. Notably, compounds structurally related to this compound have shown efficacy in inhibiting cancer cell proliferation. In vitro studies revealed that certain derivatives exhibited significant cytotoxic effects against ovarian cancer cell lines, suggesting that modifications in the structure can enhance their anticancer properties .
Case Study: Ovarian Cancer
In a preliminary screening involving various quinolone derivatives, one compound demonstrated a GI50 value significantly lower than standard treatments, indicating higher potency against cancer cells. The structure–activity relationship (SAR) studies suggested that specific substitutions at the C-7 position are crucial for enhancing anticancer activity .
The biological activities of this compound can be attributed to its ability to interact with biological macromolecules. Molecular docking studies indicated that this compound could effectively bind to target proteins involved in cell signaling pathways related to cancer and microbial resistance .
Propiedades
IUPAC Name |
7-bromopyrido[2,3-b]pyrazine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3O2/c9-4-3-5-7(11-2-1-10-5)12-6(4)8(13)14/h1-3H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRJGGQQZPMOHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(C(=N2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.